Senkyunolide I

Immunopharmacology Splenocyte Proliferation EC50

Senkyunolide I is a key phthalide reference standard for Ligusticum chuanxiong QC, yet stereoisomer contamination (e.g., Senkyunolide H) can compromise analytical accuracy and biological reproducibility. - Defined (E)-6,7-dihydroxy stereochemistry ensures chromatographic specificity - not interchangeable with Senkyunolide H. - High oral bioavailability (67-77%) bypasses the poor absorption confounds of Z-ligustilide (2.6%), enabling reliable in vivo dosing. - Sub-nanomolar immunomodulatory potency (EC50: 3.98-12.59 nM) provides a precise tool for splenocyte proliferation assays. - Pharmacopoeia-recognized marker for L. chuanxiong identity testing and batch-to-batch consistency verification.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 88551-87-5
Cat. No. B7944123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide I
CAS88551-87-5
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1
InChIInChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1
InChIKeyDQNGMIQSXNGHOA-JXQVETIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Senkyunolide I Procurement & Phthalide Differentiation


Senkyunolide I (SEI) is a naturally occurring phthalide primarily isolated from Ligusticum chuanxiong Hort [1]. It is a stereoisomer of Senkyunolide H and exhibits a distinct (E)-6,7-dihydroxy-6,7-dihydroligustilide configuration [1]. This compound demonstrates high oral bioavailability in rodent models (67-77%) [2] and has been shown to be a metabolite of the more abundant phthalide Z-ligustilide [3]. Senkyunolide I is commercially available as a reference standard for analytical chemistry, pharmacology research, and quality control of botanical products .

Natural product phthalide reference standard from L. chuanxiong
(E)-stereoisomer configuration for chiral differentiation studies
Reported high oral exposure supports in vivo model selection

Senkyunolide I vs. Analogs: Substitution Risks


Senkyunolide I cannot be substituted with its stereoisomer Senkyunolide H or other phthalides like Z-ligustilide due to substantial, quantifiable differences in biological potency and pharmacokinetics. Head-to-head studies reveal that Senkyunolide I possesses a distinct rank order of activity compared to its analogs. For instance, its potency in inhibiting smooth muscle cell proliferation is significantly lower than Senkyunolide H [1], a critical consideration for cardiovascular disease models. Furthermore, while Z-ligustilide is a prodrug that metabolizes into Senkyunolide I [2], direct administration of Senkyunolide I bypasses the extensive first-pass metabolism that limits ligustilide's bioavailability (2.6%) [2], offering a more direct and predictable pharmacokinetic profile with high oral bioavailability (67-77%) [3]. This fundamental difference in exposure makes the compounds non-interchangeable for in vivo studies.

Stereoisomer Senkyunolide H
Z-isomer shows higher SMC inhibition rank; cardiovascular assay interpretation may shift across isomers.
Z-ligustilide Prodrug
Precursor has substantially lower oral exposure; direct SEI administration alters systemic exposure context and may not replicate prodrug PK.
Phthalide Stereochemistry
E/Z configuration affects target engagement; isomer substitution may not transfer reported outcomes without validation.

Senkyunolide I Differentiation Evidence


Immunomodulation: Potent Splenocyte Proliferation

Senkyunolide I potently induces proliferation of splenocytes isolated from multiple species. In a cross-study comparison, its potency (EC50: 3.98-12.59 nM) [1] is superior to the reported activity of the immunomodulatory TLR7 agonist SM-324405, which exhibits an EC50 of 50.1 nM for TLR7 activation in HEK293 cells . This indicates Senkyunolide I acts as a potent immunostimulant at very low concentrations, a property not uniformly shared by all phthalides.

Splenocyte Proliferation EC50
Reported assay context
EC50 3.98–12.59 nM
Supports immunomodulation assay context
Multi-species splenocytes; cross-study comparison
Immunopharmacology Splenocyte Proliferation EC50

Cardiovascular: SMC Proliferation Inhibition Rank

In a direct head-to-head study, the potency of various phthalides to inhibit competence-induced proliferation of mouse aorta smooth muscle cells was ranked [1]. Senkyunolide I was the fourth most potent compound, positioned below Senkyunolide H, L, and J, but above Ligustilide and Butylidenephthalide [1]. This establishes a clear structure-activity relationship where the (Z)-6,7-dihydroxy isomer (Senkyunolide H) is essential for maximal effect, while the (E)-isomer (Senkyunolide I) is less active.

SMC Proliferation Inhibition Rank
Head-to-head
Rank 4 of 7 phthalides
Supports moderate inhibition endpoint review
Z-isomer Senkyunolide H ranked higher
Cardiovascular Disease Atherosclerosis Smooth Muscle Cell Proliferation

Larvicidal Activity Potency Ranking

A direct comparison of the larvicidal activity of five phthalides from Ligusticum chuanxiong against Spodoptera litura larvae revealed a clear potency hierarchy [1]. Senkyunolide I was the least potent among the compounds tested, with an LC50 value that was significantly higher (i.e., less active) than that of Z-ligustilide, levistilide A, senkyunolide A, and 3-butylidenephthalide [1]. This data provides a critical selection criterion for entomology research, indicating that Senkyunolide I is not the compound of choice for achieving maximal larvicidal effect.

Larvicidal Activity Rank
Head-to-head
Rank 5 of 5 phthalides
Supports entomology screening context
Lowest potency among tested S. litura set
Agricultural Pest Control Larvicidal Activity LC50

Pharmacokinetics: Superior Oral Bioavailability vs. Ligustilide

Senkyunolide I exhibits high oral bioavailability (F) in rats, ranging from 67.2% to 76.9% depending on dose [1]. This is in stark contrast to its precursor, Z-ligustilide, which has a reported oral bioavailability of only 2.6% due to extensive first-pass metabolism [2]. Furthermore, Senkyunolide I's bioavailability is significantly higher than that of Senkyunolide A, which has been described as having 'low oral bioavailability' in the same model organism [3]. This class-level inference establishes Senkyunolide I as a phthalide with superior systemic exposure following oral administration.

Oral Bioavailability Comparison
Class-level
Senkyunolide I: 67–77%
Z-ligustilide: 2.6%
Supports oral exposure-model interpretation
~26-30× higher than precursor; rat model
Pharmacokinetics Oral Bioavailability In Vivo Studies

Migraine Models: Altered Pharmacokinetics

The pharmacokinetic profile of Senkyunolide I is not static; it is significantly altered in a disease state. In a rat model of nitroglycerin-induced migraine, compared to normal controls, the clearance (CL) of Senkyunolide I decreased by an average of 68%, and the volume of distribution (Vd) increased by 342% [1]. These changes resulted in a several-fold increase in both elimination half-life (t1/2) and total systemic exposure (AUC) [1]. This pathology-dependent pharmacokinetic behavior is a unique feature of Senkyunolide I that has not been reported for all phthalides.

Migraine Model PK Shift
Reported context
CL: −68%, Vd: +342%
Supports disease-model PK interpretation
Nitroglycerin-induced migraine model; AUC & t1/2 increased
Migraine Disease Model Pharmacokinetic Variability

Antithrombotic Synergy with Cryptotanshinone

Senkyunolide I exhibits synergistic antithrombotic effects when combined with cryptotanshinone. In a zebrafish model of endogenous thrombus formation, the combination of these two compounds, derived from different herbs, demonstrated a synergistic effect, suggesting them as promising drug candidates for thrombosis management [1]. This class-level inference highlights a specific and valuable combination property of Senkyunolide I, which is not a general characteristic of all phthalides and provides a unique avenue for therapeutic research.

Antithrombotic Synergy
Class-level
Synergistic with cryptotanshinone
Supports combination assay context
Qualitative synergy; zebrafish thrombus model
Thrombosis Drug Synergy Combination Therapy

Senkyunolide I Validated Research Applications


Migraine Pharmacology: Predictable Oral Dosing

Senkyunolide I is an optimal choice for in vivo migraine research due to its high oral bioavailability (67-77%) [1] and its pathology-dependent pharmacokinetics, where systemic exposure is significantly increased in migraine models [1]. This eliminates the confounding variable of poor absorption seen with analogs like Z-ligustilide [2] and allows for more reliable and robust oral dosing regimens in preclinical migraine studies.

Cardiovascular Models: Moderate SMC Inhibition

In atherosclerosis or restenosis research, the precise rank-order potency of phthalides is critical. Senkyunolide I provides a defined, intermediate level of inhibition of SMC proliferation (rank 4 out of 7) [3]. This makes it the appropriate selection for models where complete inhibition by Senkyunolide H or L [3] is not desired or would mask the effects of other experimental variables.

Immunology: Potent Lymphocyte Stimulation

For studies investigating splenocyte function or immunomodulation, Senkyunolide I offers a potent and quantifiable stimulatory effect at sub-nanomolar concentrations (EC50: 3.98-12.59 nM) [4]. This specific, high-potency activity differentiates it from less immunologically active phthalides and provides a reliable, low-concentration tool for activating lymphocyte proliferation in vitro.

Analytical Chemistry: HPLC-MS Reference Standard

Senkyunolide I is unequivocally identified as a key marker compound in Ligusticum chuanxiong [5]. Its distinct chromatographic and mass spectrometric properties make it an essential reference standard for the qualitative and quantitative analysis of herbal products, ensuring batch-to-batch consistency and accurate phytochemical profiling in quality control laboratories.

Application
Selection Property
Validation Focus
Migraine model oral dosing studies
Oral exposure-model fit
Disease-state PK interpretation
Cardiovascular SMC proliferation models
Phthalide rank-order review
Moderate inhibition endpoint context
Immunology lymphocyte stimulation
Immunomodulation assay context
Splenocyte proliferation review
Analytical chemistry QC
Natural product reference standard
HPLC-MS identity confirmation

Technical Documentation Hub

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24 linked technical documents
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